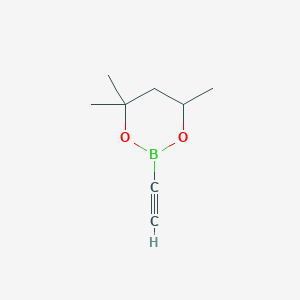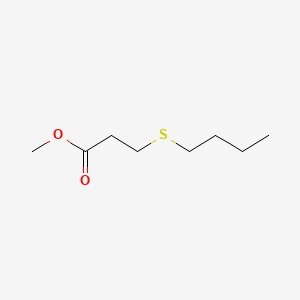
Aluminum;ruthenium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum;ruthenium is a compound that combines aluminum and ruthenium, two elements with distinct properties. Ruthenium is a rare transition metal known for its high resistance to wear and corrosion, while aluminum is a lightweight, abundant metal with excellent conductivity and malleability. The combination of these elements results in a compound with unique characteristics, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of aluminum;ruthenium compounds typically involves the reaction of aluminum with ruthenium salts or complexes. One common method is the chemical vapor deposition (CVD) technique, where aluminum and ruthenium precursors are vaporized and then deposited onto a substrate under controlled conditions . This method allows for precise control over the composition and structure of the resulting compound.
Industrial Production Methods
In industrial settings, this compound compounds can be produced through high-temperature reduction processes. For example, aluminum can reduce ruthenium oxides at elevated temperatures to form this compound alloys. This process often involves the use of reducing agents such as hydrogen or carbon monoxide to facilitate the reduction reaction .
Chemical Reactions Analysis
Types of Reactions
Aluminum;ruthenium compounds undergo various chemical reactions, including:
Oxidation: Ruthenium can be oxidized to form ruthenium oxides, while aluminum forms aluminum oxides.
Reduction: Aluminum can reduce ruthenium compounds to their metallic state.
Substitution: Ruthenium can participate in substitution reactions with other metals or ligands.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen, carbon monoxide, and various acids and bases. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed .
Major Products
The major products of these reactions include aluminum oxides, ruthenium oxides, and various this compound alloys and complexes. These products have diverse applications in catalysis, electronics, and materials science .
Scientific Research Applications
Aluminum;ruthenium compounds have a wide range of scientific research applications:
Chemistry: Used as catalysts in various chemical reactions, including hydrogenation and oxidation processes.
Biology: Investigated for their potential use in biological imaging and as antimicrobial agents.
Medicine: Explored for their anticancer properties and as drug delivery systems.
Industry: Utilized in the production of wear-resistant coatings, electronic components, and advanced materials.
Mechanism of Action
The mechanism of action of aluminum;ruthenium compounds depends on their specific application. In catalysis, ruthenium acts as the active site, facilitating the reaction by providing a surface for reactants to adsorb and react. In biological applications, ruthenium compounds can interact with cellular components, such as DNA, to exert their effects. The molecular targets and pathways involved vary depending on the specific compound and its intended use .
Comparison with Similar Compounds
Similar Compounds
Ruthenium Trichloride: A versatile catalyst used in organic synthesis.
Ruthenium Oxide: Utilized in supercapacitors and chlorine production.
Ruthenium Tetroxide: Applied in organic chemistry for oxidizing alcohols.
Uniqueness
Aluminum;ruthenium compounds are unique due to the combination of aluminum’s lightweight and conductive properties with ruthenium’s catalytic and wear-resistant characteristics. This combination results in materials that are both durable and efficient, making them suitable for advanced technological applications .
Properties
Molecular Formula |
AlRu |
|---|---|
Molecular Weight |
128.1 g/mol |
IUPAC Name |
aluminum;ruthenium |
InChI |
InChI=1S/Al.Ru |
InChI Key |
DRVLHCMOXCBPHN-UHFFFAOYSA-N |
Canonical SMILES |
[Al].[Ru] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


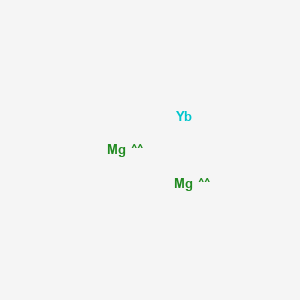
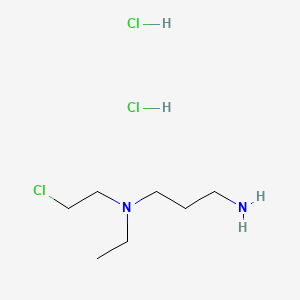
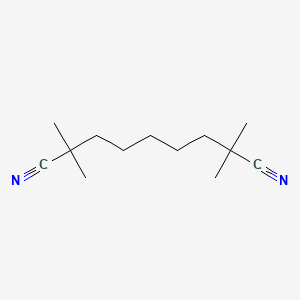
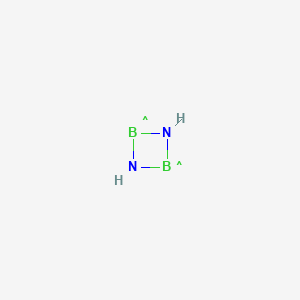

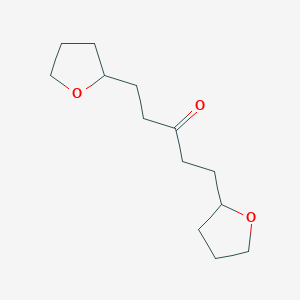
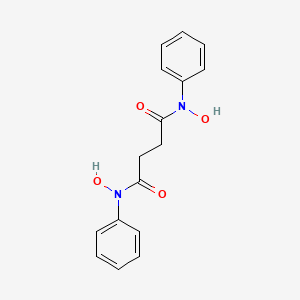
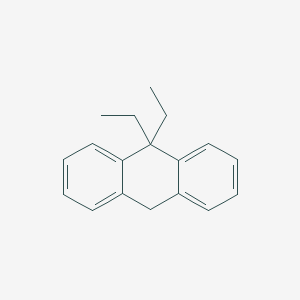
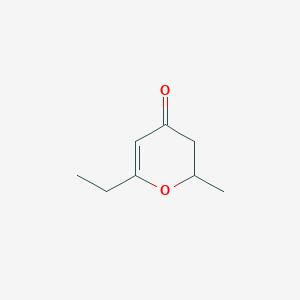
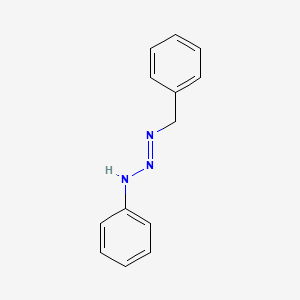
![3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl chloride](/img/structure/B14719377.png)

